Dhodh-IN-16 -

Dhodh-IN-16

Catalog Number: EVT-8333687
CAS Number:
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dhodh-IN-16 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme involved in the de novo synthesis of pyrimidines. This enzyme plays a critical role in cellular proliferation and is implicated in various diseases, including cancer. The inhibition of DHODH can lead to reduced pyrimidine synthesis, affecting cell growth and survival, making it a potential target for therapeutic intervention.

Source

The compound is derived from a class of inhibitors designed to target DHODH, which is localized in the inner mitochondrial membrane. The development of Dhodh-IN-16 is part of ongoing research aimed at understanding the therapeutic potential of DHODH inhibitors in oncology and other fields.

Classification

Dhodh-IN-16 falls under the category of small molecule inhibitors, specifically targeting enzymes involved in nucleotide metabolism. It is classified as a dihydroorotate dehydrogenase inhibitor and is utilized in studies related to cancer therapeutics.

Synthesis Analysis

Methods

The synthesis of Dhodh-IN-16 involves multi-step organic synthesis techniques. A notable method includes a convergent synthesis approach, which allows for the efficient assembly of complex molecules. The synthetic route typically consists of several key steps:

  1. Formation of Key Intermediates: Initial steps involve creating intermediates that will undergo further transformations.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound's activity and selectivity.
  3. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate the desired product.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yields and purity. For instance, reactions might be conducted under inert atmospheres to prevent degradation or unwanted side reactions.

Molecular Structure Analysis

Structure

Dhodh-IN-16 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against DHODH. The precise three-dimensional configuration is crucial for its interaction with the enzyme's active site.

Data

The molecular formula and weight, along with specific structural features (such as chirality or the presence of heteroatoms), determine its physicochemical properties and biological activity. Crystallography studies may provide detailed insights into its conformation when bound to DHODH.

Chemical Reactions Analysis

Reactions

Dhodh-IN-16 primarily functions through competitive inhibition of DHODH, disrupting its enzymatic activity. The compound binds to the enzyme's active site, preventing the conversion of dihydroorotate to orotate.

Technical Details

The kinetics of inhibition can be characterized by determining the IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Various assays, including enzymatic assays and binding studies, help elucidate the interaction dynamics between Dhodh-IN-16 and DHODH.

Mechanism of Action

Process

The mechanism by which Dhodh-IN-16 exerts its effects involves binding to DHODH and blocking its substrate access. This inhibition leads to decreased levels of orotate and subsequently affects pyrimidine nucleotide biosynthesis.

Data

Studies often utilize molecular modeling and kinetic assays to explore how Dhodh-IN-16 interacts with DHODH at the molecular level. These analyses can reveal critical binding interactions that stabilize the inhibitor-enzyme complex.

Physical and Chemical Properties Analysis

Physical Properties

Dhodh-IN-16 exhibits specific physical characteristics such as melting point, solubility, and stability under various conditions. These properties are essential for formulation development and therapeutic application.

Chemical Properties

Applications

Dhodh-IN-16 has significant potential applications in scientific research, particularly in cancer therapy. Its ability to inhibit DHODH makes it a candidate for studies aimed at developing new anticancer agents that target metabolic pathways critical for tumor growth.

Additionally, ongoing research may explore its use in combination therapies or its effects on other diseases where DHODH plays a role in cellular proliferation or metabolism. Further investigations into its pharmacokinetics and pharmacodynamics will enhance understanding of its therapeutic potential.

Biochemical and Pharmacological Context of Dihydroorotate Dehydrogenase as a Therapeutic Target

Role of Dihydroorotate Dehydrogenase in De Novo Pyrimidine Biosynthesis

Dihydroorotate Dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction occurs at the inner mitochondrial membrane, where Dihydroorotate Dehydrogenase utilizes ubiquinone as an electron acceptor, linking pyrimidine synthesis to the mitochondrial electron transport chain [2] [5]. The de novo pathway generates uridine monophosphate, the precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, glycosylation, and phospholipid metabolism [2] [4]. Unlike normal cells, rapidly proliferating cells—including cancer cells—exhibit heightened dependence on de novo pyrimidine synthesis due to insufficient salvage pathway activity to meet biosynthetic demands [2] [6]. Dihydroorotate Dehydrogenase thus serves as a metabolic gatekeeper; its inhibition depletes intracellular pyrimidine pools, selectively targeting cells with high nucleotide consumption [4] [10].

Table 1: Key Enzymes in De Novo Pyrimidine Biosynthesis

EnzymeFunctionSubcellular Location
Carbamoyl phosphate synthetase IIConverts glutamine to carbamoyl phosphateCytosol
Aspartate transcarbamylaseForms carbamoyl aspartateCytosol
DihydroorotaseCyclizes carbamoyl aspartate to dihydroorotateCytosol
Dihydroorotate DehydrogenaseOxidizes dihydroorotate to orotateInner mitochondrial membrane
Orotate phosphoribosyltransferaseAttaches ribose-5-phosphate to orotateCytosol
Orotidine-5'-decarboxylaseDecarboxylates orotidine monophosphate to UMPCytosol

Dihydroorotate Dehydrogenase in Cellular Proliferation and Oncogenic Metabolic Reprogramming

Oncogenic transformations rewire cellular metabolism to support unchecked proliferation. Dihydroorotate Dehydrogenase is a critical node in this reprogramming, as pyrimidine demand escalates during DNA replication and RNA synthesis in cancer cells [2] [4]. Transcription factors like Myc directly upregulate Dihydroorotate Dehydrogenase expression, while mutations in PTEN or activation of PI3K/AKT/mTOR pathways amplify flux through de novo synthesis [4] [8]. Cancer cells under microenvironmental stress (e.g., hypoxia, nutrient deprivation) exhibit further dependence on Dihydroorotate Dehydrogenase due to impaired salvage pathways [2] [7]. Mechanistically, pyrimidine depletion via Dihydroorotate Dehydrogenase inhibition triggers replication stress, DNA damage via ATR activation, and p53-mediated cell cycle arrest [4] [6]. Additionally, Dihydroorotate Dehydrogenase functionally couples with mitochondrial complex III via ubiquinone, influencing redox balance and mitochondrial reactive oxygen species signaling—an axis disrupted in tumors [5] [7].

Table 2: Cancer-Specific Vulnerabilities Linked to Dihydroorotate Dehydrogenase

Oncogenic ContextMetabolic VulnerabilityConsequence of Dihydroorotate Dehydrogenase Inhibition
PTEN lossGlutamine-dependent pyrimidine synthesisReplication fork stalling, ATR activation [4]
HypoxiaReduced salvage pathway activitySelective cytotoxicity [2]
Myc amplificationTranscriptional upregulation of Dihydroorotate DehydrogenaseNucleotide depletion, differentiation [6] [8]
KRAS mutationsIncreased anabolic flux to nucleotidesSynergy with MAPK pathway inhibitors [4] [6]

Rationale for Dihydroorotate Dehydrogenase Inhibition in Hematologic and Solid Tumor Malignancies

Pharmacological blockade of Dihydroorotate Dehydrogenase represents a promising anticancer strategy due to:

  • Differential Metabolic Dependence: Hematologic malignancies (e.g., acute myeloid leukemia) and select solid tumors (e.g., triple-negative breast cancer, PTEN-null glioblastoma) exhibit reduced pyrimidine salvage activity, rendering them exquisitely sensitive to Dihydroorotate Dehydrogenase inhibition [2] [6] [8].
  • Non-Redundant Targeting: Unlike other enzymes in the pathway, Dihydroorotate Dehydrogenase is the only mitochondrial component, with no isozymes, making it a non-redundant bottleneck [5] [7].
  • Pleiotropic Antineoplastic Effects: Beyond cytostasis, Dihydroorotate Dehydrogenase inhibitors induce cancer cell differentiation (e.g., in acute myeloid leukemia), disrupt immune evasion pathways, and sensitize tumors to ferroptosis [6] [8] [10].

Dihydroorotate Dehydrogenase inhibitors like Dihydroorotate Dehydrogenase-IN-16 exemplify this rationale. It demonstrates sub-nanomolar potency (IC₅₀ = 0.396 nM against human Dihydroorotate Dehydrogenase) and robust antiproliferative activity in leukemia models (IC₅₀ = 0.2 nM in MOLM-13 cells) [1]. Its mechanism extends beyond nucleotide depletion to include:

  • Immunomodulation: Dihydroorotate Dehydrogenase inhibition upregulates CD8+ T cell infiltration and interferon gamma production, synergizing with PD-1 blockade [8].
  • Ferroptosis Sensitization: By reducing CDP-choline levels and shifting phosphatidylcholine synthesis toward peroxidation-prone polyunsaturated fatty acid species, Dihydroorotate Dehydrogenase inhibitors like Dihydroorotate Dehydrogenase-IN-16 enhance lipid peroxidation and iron-dependent cell death [8].
  • Mitochondrial Priming: Restoring electron transport in Dihydroorotate Dehydrogenase-deficient cancer cells reactivates Dihydroorotate Dehydrogenase-driven pyrimidine synthesis, creating a metabolic dependency exploitable by inhibitors [7].

Properties

Product Name

Dhodh-IN-16

IUPAC Name

6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one

Molecular Formula

C24H25FN4O3

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3

InChI Key

BZKHQYHQHLKJNX-UHFFFAOYSA-N

SMILES

CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.